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Compound of Interest

Compound Name: BAY-299

Cat. No.: B1574167 Get Quote

1.1 Introduction BAY-299 is a potent, selective, and cell-active chemical probe acting as a dual

inhibitor of Bromodomain-containing protein 1 (BRD1/BRPF2) and TATA-box binding protein

Associated Factor 1 (TAF1).[1][2] Unlike broad-spectrum BET inhibitors (e.g., JQ1), BAY-299
provides a precision tool to dissect the specific roles of BRPF2 and TAF1 in chromatin

regulation, particularly in Acute Myeloid Leukemia (AML) and neurodevelopmental pathways.

Critical Note on In Vivo Utility: While BAY-299 exhibits nanomolar potency in vitro (

~67 nM for BRPF2), its in vivo pharmacokinetic (PK) profile in rodents requires careful
formulation to ensure sufficient exposure.[1] This guide outlines the mandatory validation steps
to transition this probe from a petri dish to a rat model.

1.2 Chemical Identity & Controls To ensure scientific rigor, all in vivo studies must utilize the

designated negative control to rule out off-target toxicity.
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Feature Chemical Probe Negative Control

Name BAY-299 BAY-364

Target BRD1 (BRPF2), TAF1 (BD2) Inactive (Structural Analog)

MW 429.47 g/mol 401.4 g/mol

CAS 2080306-23-4 N/A (Proprietary/SGC)

Solubility Low (Aqueous); High (DMSO) Low (Aqueous)

Primary Use Chromatin reader inhibition Off-target toxicity baseline

PART 2: MECHANISM OF ACTION (Visualization)
BAY-299 functions by competitively binding to the acetyl-lysine (KAc) recognition pocket of the

bromodomains.[1] This blockade prevents the recruitment of the MOZ/MORF histone

acetyltransferase (HAT) complex to chromatin, thereby downregulating specific oncogenes

(e.g., in AML).
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Figure 1: Mechanism of Action.[1] BAY-299 competitively displaces BRD1/TAF1 from

acetylated chromatin, disrupting the MOZ/MORF transcriptional machinery.

PART 3: FORMULATION & DOSING PROTOCOLS
3.1 Solubility Challenge BAY-299 is lipophilic and poorly soluble in pure water.[1] Standard

saline formulations will result in precipitation and failed delivery.[1] The following "Gold

Standard" formulation is validated for rat IP/PO administration.

3.2 Recommended Vehicle (Solution)
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Composition: 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% ddH2O[3]

Stability: Prepare fresh daily. Stable for <24 hours at room temperature.

Step-by-Step Preparation (Example: 10 mL at 5 mg/mL):

Weigh: Measure 50 mg of BAY-299 powder.

Dissolve (Phase 1): Add 0.5 mL of DMSO (anhydrous). Vortex and sonicate until completely

clear (amber solution).

Co-solvent (Phase 2): Add 4.0 mL of PEG300. Vortex vigorously.

Surfactant (Phase 3): Add 0.5 mL of Tween 80. Vortex gently to avoid excessive foaming.[1]

Aqueous (Phase 4): Slowly add 5.0 mL of warm (37°C) ddH2O while stirring.

Checkpoint: If precipitation occurs, sonicate at 37°C for 5 minutes. If it remains cloudy, the

compound is not suitable for IV; use for PO/IP only.

3.3 Dosing Guidelines

Parameter Specification Notes

Species
Rat (Sprague-Dawley or

Wistar)

Male/Female (check for sex-

dimorphism in PK)

Route
Intraperitoneal (IP) or Oral

(PO)

IV only if solution is perfectly

clear.[1]

Dose Range 10 – 50 mg/kg
Start with 20 mg/kg for efficacy

models.[1]

Volume 5 mL/kg e.g., 1.25 mL for a 250g rat.

Frequency QD (Once Daily) or BID
Dependent on PK clearance

(see Part 4).
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PART 4: PHARMACOKINETIC (PK) VALIDATION
WORKFLOW
Before initiating costly disease models (e.g., xenografts), you must validate that BAY-299
achieves sufficient plasma exposure in your specific rat strain.[1]

4.1 PK Pilot Study Design

Animals: n=3 rats (Cannulated jugular vein recommended for serial sampling).

Dose: Single bolus, 20 mg/kg (IP).[1]

Sampling Timepoints: Pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

Matrix: Plasma (K2EDTA anticoagulant).[1]

4.2 Bioanalytical Method (LC-MS/MS)

Column: C18 Reverse Phase (e.g., Waters XBridge).[1]

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]

Transition: Monitor parent mass [M+H]+ 430.5 -> Daughter ions (optimize based on

fragmentation).
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Figure 2: PK Validation Workflow. A "Go/No-Go" decision tree ensures resources are not

wasted on efficacy studies if drug exposure is insufficient.

PART 5: EFFICACY STUDY PROTOCOL (Example:
AML Model)
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Context: TAF1 and BRD1 are implicated in maintaining the "stemness" of Acute Myeloid

Leukemia (AML) cells.

5.1 Experimental Setup

Model: Subcutaneous xenograft of MV4-11 (AML cell line) in NOD/SCID rats.[1]

Groups (n=8 per group):

Group A: Vehicle Control (QD).[1]

Group B: BAY-364 (Negative Control) 40 mg/kg QD.[1]

Group C: BAY-299 40 mg/kg QD.[1]

Duration: 21 Days.

5.2 Readouts

Primary: Tumor Volume (

).[1]

Secondary: Body Weight (Toxicity marker).[1]

Terminal: Harvest tumor for Pharmacodynamics (PD).

PD Marker: qRT-PCR for c-MYC or HEXIM1 (downstream targets of BRD/TAF1 inhibition).

[1]

5.3 Interpretation of Results

Valid Result: Group C shows statistically significant tumor growth inhibition (TGI) compared

to both Group A (Vehicle) and Group B (Negative Control).[1]

Off-Target Flag: If Group B (Negative Control) shows significant toxicity or efficacy, the

observed effect in Group C may be non-specific.[1]
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Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC5443610/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5443610/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10424181/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10424181/
https://www.bayer.com/en/pharma/chemical-probes-open-access
https://www.benchchem.com/product/b1574167#in-vivo-studies-using-bay-299-in-rat-models
https://www.benchchem.com/product/b1574167#in-vivo-studies-using-bay-299-in-rat-models
https://www.benchchem.com/product/b1574167#in-vivo-studies-using-bay-299-in-rat-models
https://www.benchchem.com/product/b1574167#in-vivo-studies-using-bay-299-in-rat-models
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1574167?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1574167?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

